![molecular formula C11H16FN3O2S B3159701 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline CAS No. 864146-96-3](/img/structure/B3159701.png)
3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline
Overview
Description
“3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline” is a chemical compound with the molecular formula C11H16FN3O2S . It has a molecular weight of 273.33 . This compound is used as an intermediate in pharmaceutical research and development .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring (aniline part) substituted with a fluorine atom and a piperazine ring attached to a methylsulfonyl group . The presence of these functional groups can influence the compound’s reactivity and properties.Scientific Research Applications
Synthesis and Pharmacological Evaluation
- Antimicrobial Activity : Novel compounds synthesized from 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline have been evaluated for their antimicrobial properties. Such compounds, including those incorporating benzothiazole and sulfonamide groups, show significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Jagtap et al., 2010).
- GPR55 Agonists : Research into GPR55, a G protein-coupled receptor implicated in various physiological processes, identified specific benzoylpiperazine compounds as selective ligands. These compounds, including those related to this compound, exhibit selective activity toward GPR55, offering insights into the receptor's pharmacology and potential therapeutic applications (Brown et al., 2011).
- Carbonic Anhydrase Inhibitors : Derivatives of this compound have been explored for their inhibitory activity against carbonic anhydrase isoforms, with potential applications in treating conditions like glaucoma, epilepsy, and cancer. These studies emphasize the compound's utility in developing new inhibitors with selective activity profiles (Congiu et al., 2015).
Structural and Mechanistic Studies
- Molecular Docking and QSAR Studies : Computational studies involving this compound derivatives have provided insights into their binding orientations and active conformations when interacting with targets like c-Met kinase. These studies aid in understanding the molecular basis of the compound's activity and guiding the design of more potent derivatives (Caballero et al., 2011).
Antitumor and Anticancer Research
- Antitumor Activity : Several studies have synthesized derivatives of this compound and evaluated their antitumor activities. Some compounds exhibit promising activity against various cancer cell lines, underscoring the potential of these molecules in developing new anticancer therapies. The modifications on the piperazine ring significantly influence the compounds' antitumor activities, suggesting avenues for further optimization (Liu et al., 2019).
Safety and Hazards
While specific safety and hazard information for “3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline” was not found, it’s important to handle all chemical compounds with care, following appropriate safety protocols. Always refer to the Material Safety Data Sheet (MSDS) for the compound for detailed safety information .
Future Directions
properties
IUPAC Name |
3-fluoro-4-(4-methylsulfonylpiperazin-1-yl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O2S/c1-18(16,17)15-6-4-14(5-7-15)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAMKIPBBHVKRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301202224 | |
Record name | 3-Fluoro-4-[4-(methylsulfonyl)-1-piperazinyl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301202224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
864146-96-3 | |
Record name | 3-Fluoro-4-[4-(methylsulfonyl)-1-piperazinyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864146-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-[4-(methylsulfonyl)-1-piperazinyl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301202224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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